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Compound of Interest

Compound Name:
1-Iodo-4-(4-

pentylcyclohexyl)benzene

Cat. No.: B568337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the liquid

crystal intermediate, 1-Iodo-4-(4-pentylcyclohexyl)benzene. The information presented

herein is essential for the identification, characterization, and quality control of this compound

in research and development settings. This document summarizes expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, provides detailed

experimental protocols, and includes visualizations to illustrate the molecular structure and

analytical workflow.

Molecular Structure
1-Iodo-4-(4-pentylcyclohexyl)benzene is a disubstituted benzene derivative containing a p-

iodophenyl group attached to a 4-pentylcyclohexyl moiety. The trans-conformation of the

cyclohexane ring is generally the most stable and commonly occurring isomer.

Molecular Formula: C₁₇H₂₅I

Molecular Weight: 356.28 g/mol

CAS Number: 116963-80-5
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The following tables summarize the expected spectroscopic data for 1-Iodo-4-(4-
pentylcyclohexyl)benzene based on analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.60 d 2H
Aromatic Protons

(ortho to Iodo group)

~6.95 d 2H
Aromatic Protons

(meta to Iodo group)

~2.45 tt 1H

Cyclohexyl Proton

(methine, attached to

benzene)

~1.85 m 4H
Cyclohexyl Protons

(axial)

~1.40 - 1.20 m 10H

Cyclohexyl and Pentyl

Protons (equatorial

and chain CH₂)

~0.90 t 3H
Pentyl Protons

(terminal CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
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Chemical Shift (δ) ppm Assignment

~145.0 Aromatic Carbon (C-I)

~137.5 Aromatic Carbon (ipso, attached to cyclohexyl)

~129.0 Aromatic Carbons (CH, ortho to cyclohexyl)

~91.0 Aromatic Carbons (CH, ortho to Iodo)

~44.0 Cyclohexyl Carbon (CH, attached to benzene)

~37.0 Pentyl Carbon (CH₂, alpha to cyclohexyl)

~34.0 Cyclohexyl Carbons (CH₂)

~33.0 Cyclohexyl Carbons (CH₂)

~32.0 Pentyl Carbon (CH₂)

~29.0 Pentyl Carbon (CH₂)

~22.5 Pentyl Carbon (CH₂)

~14.0 Pentyl Carbon (CH₃)

Note: The chemical shifts are estimated based on data from analogous compounds such as

trans-4-(4-Pentylcyclohexyl)benzonitrile and 4-(trans-4'-hexylcyclohexyl)-

isothiocyanatobenzene. Actual values may vary slightly.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data (KBr Pellet or Thin Film)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b568337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3050-3000 Medium Aromatic C-H Stretch

2950-2850 Strong
Aliphatic C-H Stretch

(cyclohexyl and pentyl)

~1590 Medium Aromatic C=C Stretch

~1480 Medium Aromatic C=C Stretch

~1450 Medium CH₂ Scissoring

~1000 Strong
p-Disubstituted Benzene C-H

Bend

~820 Strong C-I Stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

356 High [M]⁺ (Molecular Ion)

229 Medium [M - I]⁺

204 Medium [I-C₆H₄-C₆H₁₀]⁺ fragment

127 High [I]⁺

91 Medium [C₇H₇]⁺ (Tropylium ion)

77 Medium [C₆H₅]⁺ (Phenyl ion)

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 1-Iodo-4-(4-
pentylcyclohexyl)benzene in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -1 to 9 ppm.

Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

Apply a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 160 ppm.

Use a proton-decoupled pulse sequence.

A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate

signal-to-noise ratio.

A relaxation delay of 2-5 seconds is recommended.

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing the spectra to

the TMS signal.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium

bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is

obtained.
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Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.

Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or

acetone).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or the pure KBr pellet).

Place the sample in the spectrometer and collect the sample spectrum over a range of

4000 to 400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge (m/z) ratio using a

quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion

abundance versus m/z.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the

spectroscopic analysis of 1-Iodo-4-(4-pentylcyclohexyl)benzene.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: 2D representation of 1-Iodo-4-(4-pentylcyclohexyl)benzene.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Iodo-4-(4-
pentylcyclohexyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b568337#1-iodo-4-4-pentylcyclohexyl-benzene-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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